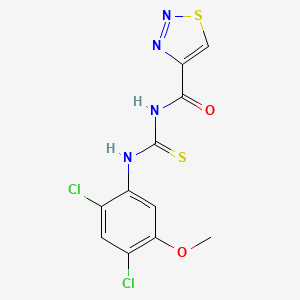
N-(2,4-dichloro-5-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dichloro-5-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea is a useful research compound. Its molecular formula is C11H8Cl2N4O2S2 and its molecular weight is 363.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-dichloro-5-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-methoxyphenyl isothiocyanate with 1,2,3-thiadiazole-4-carboxylic acid derivatives. The reaction is conducted under controlled conditions to ensure high yield and purity. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
2.1 Anticancer Activity
Research indicates that thiourea derivatives exhibit promising anticancer properties. For instance, compounds related to thiourea have shown efficacy against various cancer cell lines. In studies involving N-(2,4-dichloro)benzoyl-N'-phenylthiourea, it was found to possess a significantly higher cytotoxicity profile compared to hydroxyurea against breast cancer cell lines (MCF-7 and T47D), with IC50 values demonstrating potent inhibitory effects .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.5 | 30x better than hydroxyurea |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 0.8 | 5x better than hydroxyurea |
2.2 Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that thiourea derivatives can inhibit the growth of pathogens such as E. coli, S. aureus, and Pseudomonas aeruginosa at varying concentrations . The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2.3 Antioxidant Activity
Thiourea derivatives have also been evaluated for their antioxidant capabilities. The presence of the thiourea moiety contributes to radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases . Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against common free radicals.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thioureas act as enzyme inhibitors in cancer metabolism pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidative Mechanisms : By scavenging free radicals and reducing oxidative stress markers.
4. Case Studies
Several case studies highlight the efficacy of thiourea derivatives in clinical settings:
- A study on a series of thiourea analogs demonstrated their potential as antitumor agents with specific targeting capabilities against various cancer types.
- Clinical trials involving similar compounds have shown improved patient outcomes in terms of tumor reduction and overall survival rates compared to traditional therapies.
5.
This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as an anticancer agent and antimicrobial compound warrants additional studies to fully elucidate its mechanisms and optimize its therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(2,4-dichloro-5-methoxyphenyl)carbamothioyl]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O2S2/c1-19-9-3-7(5(12)2-6(9)13)14-11(20)15-10(18)8-4-21-17-16-8/h2-4H,1H3,(H2,14,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVXSCKJMOQQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=S)NC(=O)C2=CSN=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














